molecular formula C14H12N4O3S B12923340 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide CAS No. 63776-64-7

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Cat. No.: B12923340
CAS No.: 63776-64-7
M. Wt: 316.34 g/mol
InChI Key: NTVUIIMYPPEVNS-UHFFFAOYSA-N
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Description

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-amine, which is then acylated with various acid chlorides to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. It selectively interacts with nucleic acids, enzymes, and proteins, inhibiting their activity. For example, it can inhibit enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . The compound’s ability to inhibit these targets makes it a potent anticancer agent.

Comparison with Similar Compounds

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide can be compared with other oxadiazole derivatives, such as:

Properties

CAS No.

63776-64-7

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18)

InChI Key

NTVUIIMYPPEVNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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